molecular formula C6H12FNO3 B13412787 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose CAS No. 771442-66-1

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose

Cat. No.: B13412787
CAS No.: 771442-66-1
M. Wt: 165.16 g/mol
InChI Key: YFKHEYSULUIGHP-DSOBHZJASA-N
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Description

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is a synthetic carbohydrate derivative It is characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and the absence of hydroxyl groups at the second, third, and sixth positions of the talopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the fluorine atom at the second position. The amino group is then introduced at the third position through nucleophilic substitution. The final steps involve deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of carbohydrate synthesis, such as protecting group strategies and selective functionalization, are applicable.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-D-talopyranose
  • 3-Amino-2,3,6-trideoxy-2-fluoro-beta-L-talopyranose
  • 3-Amino-2,3,6-trideoxy-2-fluoro-beta-D-talopyranose

Uniqueness

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is unique due to its specific stereochemistry and functional groups. The presence of the fluorine atom at the second position and the amino group at the third position distinguishes it from other similar compounds.

Properties

CAS No.

771442-66-1

Molecular Formula

C6H12FNO3

Molecular Weight

165.16 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol

InChI

InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1

InChI Key

YFKHEYSULUIGHP-DSOBHZJASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O

Canonical SMILES

CC1C(C(C(C(O1)O)F)N)O

Origin of Product

United States

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